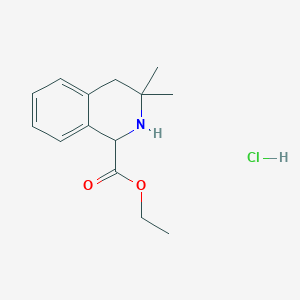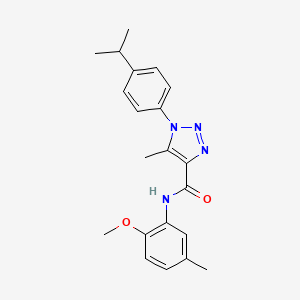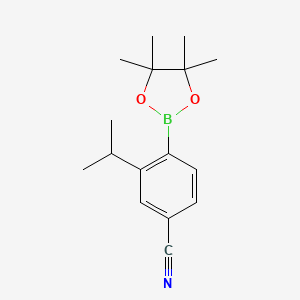![molecular formula C18H18N4O3S B2894939 Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034436-92-3](/img/structure/B2894939.png)
Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using molecular docking . These studies have been conducted against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed. For example, the yield, melting point, IR, NMR, and MS of the synthesized compounds have been reported .科学的研究の応用
Anti-Parkinsonian Agents
This compound has been studied for its potential as a novel anti-Parkinsonian agent. Research indicates that derivatives of benzo[d]thiazol-2-yl have shown activity in alleviating haloperidol-induced catalepsy in mice, which is a model for Parkinson’s disease . These compounds may interact with adenosine A2A receptors, which are considered therapeutic targets for Parkinson’s disease.
Neuroprotective Properties
The neuroprotective properties of benzo[d]thiazol-2-yl derivatives are significant in the context of neurodegenerative diseases. They have been shown to exhibit protective effects against oxidative stress in brain cells, which is a contributing factor in diseases like Alzheimer’s and Parkinson’s .
Solvent Effects in Optoelectronics
Studies have revealed the importance of benzo[d]thiazol-2-yl derivatives in understanding solvent effects, which are essential for developing new products in optoelectronics . These compounds can help in elucidating the mechanisms of solvent interactions at the molecular level.
Analytical Tools Development
The compound’s derivatives are key materials in the creation of analytical tools due to their unique chemical properties . They can be used in the development of sensors and indicators for various chemical analyses.
Material Science
In material science, benzo[d]thiazol-2-yl derivatives are used to study the properties of naphthalene, which is a key material in the production of plastics, resins, and synthetic fibers .
Pharmacokinetic and Metabolic Studies
The compound fits within Lipinski’s rule of five, which suggests it has favorable pharmacokinetic and metabolic profiles for drug development. This makes it a suitable candidate for further studies in medicinal chemistry .
Antioxidant Enzyme Activity Modulation
The modulation of antioxidant enzyme activities by benzo[d]thiazol-2-yl derivatives is another area of interest. These compounds can influence the levels of enzymes like superoxide dismutase and glutathione peroxidase, which play roles in cellular defense mechanisms against oxidative damage .
将来の方向性
The future directions in the research of benzothiazole derivatives involve further studies to confirm their binding with human A 2A receptor for the design and development of potent antagonists . This could lead to the development of new anti-Parkinsonian agents with improved pharmacological profiles .
特性
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-15-16(20-9-8-19-15)25-12-5-4-10-22(11-12)18(23)17-21-13-6-2-3-7-14(13)26-17/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBGXDUZRLHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

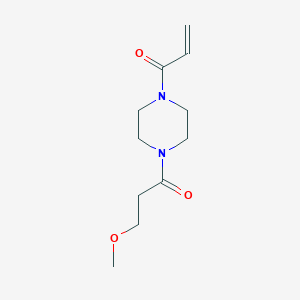
![1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B2894858.png)
![2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894860.png)
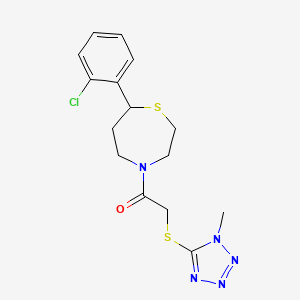
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2894863.png)
![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2894865.png)
![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
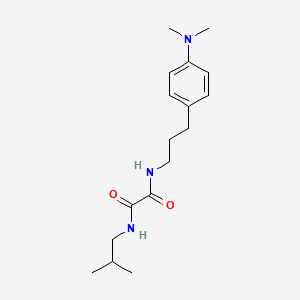
![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)
